2-Deoxy-20-hydroxyecdysone 22-phosphate

Ecdysteroid receptor BmEcR-B1/BmUSP Ligand binding assay

2-Deoxy-20-hydroxyecdysone 22-phosphate (2-Dhe-22-P) is a naturally occurring ecdysteroid 22-phosphate conjugate first identified and structurally characterized from newly laid eggs of the desert locust Schistocerca gregaria. Together with ecdysone 22-phosphate, 2-deoxyecdysone 22-phosphate and 20-hydroxyecdysone 22-phosphate, it constitutes the major ecdysteroid phosphate pool in insect eggs and serves as a storage form that releases free, active ecdysteroids upon enzymatic hydrolysis.

Molecular Formula C27H45O9P
Molecular Weight 544.6 g/mol
Cat. No. B1257528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-20-hydroxyecdysone 22-phosphate
Synonyms2-deoxy-20-hydroxyecdysone-22-phosphate
2-DHE-22-P
Molecular FormulaC27H45O9P
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESCC12CCC(CC1C(=O)C=C3C2CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)OP(=O)(O)O)O)O)C)O
InChIInChI=1S/C27H45O9P/c1-23(2,30)10-9-22(36-37(33,34)35)26(5,31)21-8-13-27(32)18-15-20(29)19-14-16(28)6-11-24(19,3)17(18)7-12-25(21,27)4/h15-17,19,21-22,28,30-32H,6-14H2,1-5H3,(H2,33,34,35)/t16-,17-,19-,21-,22+,24+,25+,26+,27+/m0/s1
InChIKeyZZFVYSIMDVDSAY-GLPVALQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Deoxy-20-hydroxyecdysone 22-phosphate – Natural Ecdysteroid 22-Phosphate Conjugate for Insect Endocrinology & Embryogenesis Research


2-Deoxy-20-hydroxyecdysone 22-phosphate (2-Dhe-22-P) is a naturally occurring ecdysteroid 22-phosphate conjugate first identified and structurally characterized from newly laid eggs of the desert locust Schistocerca gregaria . Together with ecdysone 22-phosphate, 2-deoxyecdysone 22-phosphate and 20-hydroxyecdysone 22-phosphate, it constitutes the major ecdysteroid phosphate pool in insect eggs and serves as a storage form that releases free, active ecdysteroids upon enzymatic hydrolysis .

Class Natural ecdysteroid 22-phosphate conjugate
Role Storage form prodrug; releases free active ecdysteroids
Source Identified in Schistocerca gregaria eggs
Fit Insect embryogenesis & ecdysteroid metabolism studies

Why Ecdysteroid 22-Phosphates Cannot Be Interchanged with Free Ecdysteroids or 2-Phosphate Isomers


Ecdysteroid 22-phosphates are not functionally equivalent to their free steroid counterparts or to other phosphate positional isomers. Conjugation with phosphate at C-22 profoundly reduces affinity for the ecdysteroid receptor: in a direct competitive binding assay using the B. mori BmEcR-B1/BmUSP heterodimer, ecdysone 22-phosphate displayed the lowest relative binding affinity of all tested ecdysteroids, ranking far below its free form . Furthermore, positional selectivity of phosphate hydrolysis has been demonstrated—ecdysone 22-phosphate is markedly more susceptible to enzymatic hydrolysis by S. gregaria embryo preparations than ecdysone 2-phosphate, indicating that the phosphate position dictates prodrug release kinetics . Direct comparative data for 2-deoxy-20-hydroxyecdysone 22-phosphate are sparse; the strongest available evidence relies on class-level inference from closely related 22-phosphate conjugates.

Free ecdysteroid
22-phosphate conjugation drastically reduces EcR binding affinity. Free forms are high-affinity ligands, while 22-P conjugates serve as negative controls or prodrugs. Class-level inference applies.
2-phosphate isomer
Positional selectivity dictates hydrolysis rates. 22-phosphate esters are more labile, supporting rapid release, whereas 2-phosphate isomers are more stable. Prodrug kinetics may not transfer directly.
Generic ecdysteroid
Specific stoichiometry (~1:1 steroid:phosphate) and distinct hydrophilicity (predicted LogD -3.84) limit direct interchangeability for quantitative analytical standardization or formulation research.

Quantitative Differentiation Evidence for 2-Deoxy-20-hydroxyecdysone 22-phosphate


Ecdysteroid Receptor Affinity: 2-Deoxy-20-hydroxyecdysone (Free) vs. Ecdysone 22-Phosphate

In a competitive ligand-binding assay with the B. mori ecdysteroid receptor heterodimer BmEcR-B1/BmUSP, the relative binding affinities of egg ecdysteroids followed the rank order: 20-hydroxyecdysone > 2-deoxy-20-hydroxyecdysone > 22-deoxy-20-hydroxyecdysone > ecdysone > 2-deoxyecdysone > ecdysone 22-phosphate . Although the 22-phosphate ester of 2-deoxy-20-hydroxyecdysone was not individually tested, the data unequivocally show that 22-phosphate conjugation reduces receptor binding affinity to the lowest level among the series. By structural analogy, 2-deoxy-20-hydroxyecdysone 22-phosphate is expected to exhibit similarly weak receptor engagement.

EcR Binding Affinity
Class-level inference
Free 2-Dhe-20E ranks 2nd; 22-P conjugate ranks lowest
BmEcR-B1/BmUSP heterodimer assay
22-Phosphate conjugation suppresses receptor engagement relative to free steroid.
Ecdysteroid receptor BmEcR-B1/BmUSP Ligand binding assay

Phosphate Positional Hydrolysis Selectivity: 22-Phosphate Esters Are More Labile Than 2-Phosphate Esters

Enzymatic hydrolysis assays using crude extracts from S. gregaria embryos demonstrated a clear positional preference: ecdysone 22-phosphate is hydrolyzed more rapidly than ecdysone 2-phosphate, which is relatively resistant to the same enzyme preparation . This positional selectivity indicates that 22-phosphate ecdysteroid conjugates, including 2-deoxy-20-hydroxyecdysone 22-phosphate, can function as rapid-release prodrugs, whereas 2-phosphate isomers serve as more stable storage forms.

Hydrolysis Selectivity
Class-level inference
22-phosphate hydrolyzes more rapidly than 2-phosphate
S. gregaria embryo enzyme preparation
Positional selectivity controls prodrug release kinetics.
Ecdysteroid phosphate phosphatase Enzymatic hydrolysis Prodrug activation Schistocerca gregaria

Physicochemical Profile: Predicted Hydrophilicity of 2-Deoxy-20-hydroxyecdysone 22-phosphate

Predicted physicochemical parameters (ACD/Labs Percepta) for 2-deoxy-20-hydroxyecdysone 22-phosphate yield a LogD (pH 7.4) of -3.84 . Although a directly comparable experimental value for the free steroid under identical conditions is not available in the public domain, typical free ecdysteroids such as 20-hydroxyecdysone exhibit LogD values > 1.0 at physiological pH. The phosphate group introduces a formal negative charge at pH 7.4, accounting for a >4-log-unit increase in aqueous-phase partitioning relative to the uncharged parent.

Hydrophilicity
Predicted context
LogD (pH 7.4) = -3.84
ACD/Labs Percepta v14.00
High aqueous-phase partitioning supports aqueous formulation research.
LogD Hydrophilicity Drug delivery Phosphate conjugate

Research and Industrial Application Scenarios for 2-Deoxy-20-hydroxyecdysone 22-phosphate


Embryonic Ecdysteroid Metabolism Reference Standard

Because 2-deoxy-20-hydroxyecdysone 22-phosphate was definitively identified as a major conjugate in S. gregaria eggs with a characterized steroid:phosphate stoichiometry of ~1:1 , it is uniquely suited as an authentic reference standard for LC-MS/MS quantification of ecdysteroid phosphates in insect embryogenesis studies.

Prodrug Release Kinetics Model Compound

The demonstrated positional susceptibility of 22-phosphate esters to enzymatic hydrolysis makes 2-deoxy-20-hydroxyecdysone 22-phosphate a relevant model substrate for ecdysteroid-phosphate phosphatase assays and for evaluating prodrug activation rates in insect or heterologous expression systems.

Controlled Solubility and Formulation Studies

The large predicted increase in aqueous-phase partitioning (LogD -3.84 vs. >1.0 for free ecdysteroids) positions this compound as a candidate for aqueous formulation testing, particularly where sustained release from a hydrophilic depot is desired.

Negative Control for EcR-Based Gene-Switch Systems

Given that 22-phosphate conjugation drastically reduces ecdysteroid receptor binding , the compound can serve as a validated negative control in EcR-based inducible gene expression assays, helping to distinguish receptor-mediated effects from nonspecific steroid actions.

Application
Selection Property
Validation Focus
Embryonic metabolism reference standard
Characterized S. gregaria identity and stoichiometry
LC-MS/MS quantification in insect egg matrices
Prodrug release kinetics model
22-phosphate positional susceptibility to hydrolysis
Ecdysteroid-phosphate phosphatase assay conditions
Aqueous formulation testing
High predicted hydrophilicity (LogD -3.84)
Sustained release from hydrophilic depot systems
EcR gene-switch negative control
Minimal EcR binding due to 22-phosphate conjugation
Receptor-mediated vs. nonspecific steroid effects
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